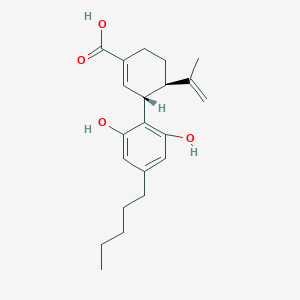

7-Carboxycannabidiol

Description

BenchChem offers high-quality 7-Carboxycannabidiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Carboxycannabidiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63958-77-0 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |

InChI Key |

LQHAPFLIUQWVJR-DLBZAZTESA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Carboxycannabidiol (7-COOH-CBD): Metabolic Disposition, Pharmacokinetics, and Analytical Characterization

Executive Summary

7-Carboxycannabidiol (7-COOH-CBD) represents the terminal, non-psychoactive, and most abundant circulating metabolite of cannabidiol (CBD) in humans.[1] While historically dismissed as an inactive waste product, recent pharmacokinetic profiling reveals that 7-COOH-CBD accumulates in plasma at concentrations 10- to 40-fold higher than the parent drug. For drug development professionals, understanding this metabolite is critical not for its receptor affinity, but for its utility as a marker of long-term exposure, its complex clearance involving cytosolic aldehyde dehydrogenases (ALDHs), and its potential implications in hepatic safety signals. This guide dissects the enzymatic formation, pharmacokinetic behavior, and validated quantification protocols for 7-COOH-CBD.

Biosynthesis and Enzymatic Pathways

The conversion of CBD to 7-COOH-CBD is a multi-step oxidation process.[2][3][4] Contrary to earlier assumptions that Cytochrome P450s (CYPs) drive the entire pathway, recent evidence identifies a critical hand-off between microsomal CYPs and cytosolic dehydrogenases.

The Oxidative Cascade

-

Phase I Hydroxylation (Microsomal): CBD is first hydroxylated at the C7-methyl group to form 7-Hydroxycannabidiol (7-OH-CBD) . This step is rate-limited by CYP2C19 and CYP2C9 , with minor contributions from CYP3A4. 7-OH-CBD is pharmacologically active.[2][5]

-

Aldehyde Formation (Transient): 7-OH-CBD is oxidized to an unstable aldehyde intermediate (7-oxo-CBD).

-

Terminal Oxidation (Cytosolic): The conversion of the aldehyde to the carboxylic acid (7-COOH-CBD ) is primarily catalyzed by NAD+-dependent Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidase (AOX) , rather than CYPs. This cytosolic dependence explains why CYP inhibitors may alter 7-OH-CBD levels without proportionally reducing 7-COOH-CBD formation.

Phase II Conjugation

7-COOH-CBD undergoes extensive glucuronidation before excretion.

-

Acyl Glucuronides: Formed by UGT1A1 and UGT1A3 .[6]

-

Phenolic Glucuronides: Formed primarily by UGT1A9 .[6]

-

Clinical Note: Acyl glucuronides are chemically reactive and have been implicated in idiosyncratic drug-induced liver injury (DILI), a known risk factor for high-dose CBD (e.g., Epidiolex).

Visualization: Metabolic Pathway

Figure 1: The stepwise oxidation of CBD. Note the shift from microsomal CYP activity to cytosolic ALDH activity for the formation of the carboxylated metabolite.

Pharmacokinetics (PK) and Disposition

7-COOH-CBD exhibits "formation-rate limited" elimination, meaning its clearance is dependent on the conversion rate of its precursors. However, due to its high polarity and slow excretion, it accumulates significantly in plasma.

Quantitative Profile

| Parameter | CBD (Parent) | 7-COOH-CBD (Metabolite) | Mechanism/Notes |

| Tmax | 2.5 – 5.0 h | 2.5 – 6.0 h | Tmax is similar, indicating rapid downstream conversion. |

| Half-life (t1/2) | 18 – 32 h | > 50 h | Slow elimination leads to accumulation with chronic dosing. |

| AUC Ratio | 1.0 (Reference) | 10 – 40x higher | The metabolite circulates at vastly higher concentrations than the parent. |

| Protein Binding | > 99% | > 99% | Both highly bound to albumin/lipoproteins. |

| Excretion | Feces (intact) | Feces (major), Urine (minor) | Excreted largely as glucuronide conjugates. |

Sex-Dependent Variability

Clinical data indicates that females exhibit significantly higher Cmax and AUC values for 7-COOH-CBD compared to males (normalized for body weight).[1] This is likely due to differential expression of UGT enzymes or renal clearance rates, necessitating careful monitoring in female populations during dose escalation.

Pharmacodynamics and Safety

Receptor Activity

7-COOH-CBD is widely classified as pharmacologically inactive at the canonical cannabinoid receptors (CB1/CB2) and the TRPV1 channel. Unlike 7-OH-CBD, which retains potency similar to CBD, the carboxylic acid moiety prevents blood-brain barrier (BBB) penetration to the same extent and abolishes receptor affinity.

Toxicology and Safety Signals

While inactive at receptors, 7-COOH-CBD is not biologically inert regarding safety:

-

Hepatotoxicity: High intracellular concentrations of 7-COOH-CBD and its acyl-glucuronide have been linked to cytotoxicity in human hepatocytes (HepG2 models). The mechanism involves endoplasmic reticulum (ER) stress and apoptosis.

-

Drug-Drug Interactions: Unlike CBD, 7-COOH-CBD does not inhibit UGT2B7 (morphine metabolism), making it a safer bystander in opioid co-administration protocols.

Analytical Protocol: LC-MS/MS Quantification

Reliable quantification requires separating the highly polar 7-COOH-CBD from the lipophilic parent CBD. The following protocol utilizes Negative Electrospray Ionization (ESI-), which is superior for detecting the deprotonated carboxylic acid.

Sample Preparation (Protein Precipitation)

Reagents: Acetonitrile (LC-MS grade), Formic Acid, Internal Standard (CBD-d3 or 7-COOH-CBD-d3).

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial. Note: Dilution may be required due to high physiological concentrations of 7-COOH-CBD.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Negative Mode (-).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 7-COOH-CBD | 343.1 [M-H]- | 298.9 (Quantifier) | -20 |

| 7-COOH-CBD | 343.1 [M-H]- | 271.0 (Qualifier) | -28 |

| CBD | 313.2 [M-H]- | 245.0 | -30 |

Visualization: Analytical Workflow

Figure 2: Validated workflow for the simultaneous extraction and quantification of CBD and 7-COOH-CBD.

References

-

Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver. National Institutes of Health (NIH). Available at: [Link]

-

Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol. ACS Publications. Available at: [Link]

-

Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. PubMed Central. Available at: [Link]

-

Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug-Drug Interactions. FIU Discovery. Available at: [Link]

-

The Effects of Cannabidiol and its Main Metabolites on Human Neural Stem Cells. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 7-carboxy-cannabidiol (7-COOH-CBD) in Human Plasma: A Technical Guide for Researchers

Introduction

As research into the therapeutic potential of cannabidiol (CBD) accelerates, a comprehensive understanding of its metabolic fate is paramount for drug development professionals, clinical researchers, and scientists. Following administration, CBD undergoes extensive hepatic metabolism, leading to the formation of numerous metabolites. Among these, 7-carboxy-cannabidiol (7-COOH-CBD) is the terminal and most abundant metabolite found in human plasma.[1] Its plasma concentrations and area under the curve (AUC) values significantly exceed those of the parent compound, making its pharmacokinetic profile a critical component of any comprehensive CBD study.[1][2]

This technical guide provides an in-depth exploration of the pharmacokinetics of 7-COOH-CBD in human plasma. Moving beyond a simple recitation of parameters, this document elucidates the metabolic journey from CBD to 7-COOH-CBD, details the bioanalytical methodologies required for its accurate quantification, and synthesizes the current understanding of its kinetic profile and disposition. This guide is structured to provide not just the "what" but the "why," offering field-proven insights into experimental design and data interpretation for professionals in the field.

Part 1: Biotransformation of Cannabidiol to 7-COOH-CBD

The formation of 7-COOH-CBD is a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is fundamental to interpreting its pharmacokinetic data, as the rate and efficiency of these conversions directly influence the metabolite's appearance and concentration in plasma.

The metabolic cascade begins with a Phase I hydroxylation of CBD to form 7-hydroxy-cannabidiol (7-OH-CBD), an active metabolite with pharmacological properties similar to CBD.[1] This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9.[1]

Subsequently, 7-OH-CBD undergoes further oxidation to become 7-COOH-CBD. This conversion is mediated by multiple enzymes, including CYP3A4 and cytosolic enzymes such as aldehyde dehydrogenases (ALDH).[1][3][4] This two-step oxidation process transforms the primary alcohol group into a carboxylic acid, significantly increasing the molecule's polarity. This increased polarity renders 7-COOH-CBD pharmacologically inactive, primarily due to its reduced lipid solubility and presumed inability to efficiently cross the blood-brain barrier.[1]

The final step in the metabolic clearance pathway is Phase II conjugation, where 7-COOH-CBD is further modified by UDP-glucuronosyltransferase (UGT) enzymes—including UGT1A1, UGT1A3, UGT1A9, and UGT2B7—to form acyl and phenolic glucuronide conjugates.[5] These highly water-soluble conjugates are then readily eliminated from the body.[1][3]

Part 2: Pharmacokinetic Profile of 7-COOH-CBD in Human Plasma

Clinical studies consistently demonstrate that 7-COOH-CBD is the major circulating metabolite following oral CBD administration, with plasma exposures far exceeding the parent drug.[1][2] This is quantified by the metabolite-to-parent drug exposure ratio (MPR), which for 7-COOH-CBD has been reported to be approximately 7.11 ± 3.48.[1]

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for 7-COOH-CBD in healthy human volunteers following a high-dose oral CBD regimen (750 mg twice daily for 3 days and a single dose on the 4th day).[1]

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Peak Plasma Concentration | Cmax | 1,717.33 ± 769.22 | ng/mL |

| Time to Peak Concentration | Tmax | 4 [1–6] (Median [Min-Max]) | hours |

| Area Under the Curve | AUC | 9,888.42 ± 3,961.47 | ng·h/mL |

| Metabolite-to-Parent Ratio | MPR | 7.11 ± 3.48 | - |

| Data sourced from Zhang et al., 2024.[1] |

Factors Influencing Variability

Significant interindividual variability is a hallmark of cannabinoid pharmacokinetics. For 7-COOH-CBD, several factors can influence its plasma concentrations:

-

Sex: Studies have identified a significant sex-based difference in 7-COOH-CBD exposure. After normalizing for body weight, female subjects exhibit a 2.25-fold higher Cmax and a 1.97-fold higher AUC compared to male subjects.[1] The precise reason is unclear but may be related to sex differences in the activity of UGT enzymes responsible for the clearance of 7-COOH-CBD.[1]

-

Genetic Polymorphisms: The activity of CYP and UGT enzymes is subject to genetic variation, which can alter the rate of both formation and clearance of 7-COOH-CBD, contributing to the wide standard deviations observed in pharmacokinetic parameters.

-

Formulation and Food Effects: The absorption of the parent drug, CBD, is heavily influenced by formulation and the presence of food (particularly high-fat meals), which in turn affects the amount of CBD available for metabolism and the subsequent exposure to 7-COOH-CBD.[1]

Part 3: Bioanalytical Methodology for Quantification

Accurate quantification of 7-COOH-CBD in human plasma is essential for pharmacokinetic studies. The gold standard for this analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS), which offers superior sensitivity and selectivity.

A robust bioanalytical method requires a self-validating system, from sample collection to final data analysis. This involves meticulous sample preparation to remove interfering matrix components, optimized chromatographic separation, and specific mass spectrometric detection.

Detailed Experimental Protocol: Protein Precipitation Method

This protocol describes a common and efficient method for extracting 7-COOH-CBD from human plasma. Protein precipitation (PPT) is often chosen for its simplicity, speed, and suitability for high-throughput analysis.

Causality Behind Choices:

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 7-COOH-CBD-d3) is used. It is added at the beginning to account for any analyte loss during the multi-step sample preparation and to correct for variations in instrument response, ensuring accuracy.

-

Protein Precipitation: Plasma proteins can interfere with analysis by fouling the analytical column and ion source. Acetonitrile is a highly effective and widely used solvent for denaturing and precipitating these proteins, releasing the analyte into the solvent.[6] Its miscibility with the aqueous plasma ensures thorough mixing and efficient precipitation.

-

Centrifugation: This step provides the physical force needed to pellet the precipitated proteins, allowing for the clean separation of the supernatant containing the analyte.

-

Evaporation & Reconstitution: The supernatant is often evaporated to dryness and reconstituted in a smaller volume of a solution (mobile phase) compatible with the LC system. This step concentrates the analyte, increasing the method's sensitivity.

-

LC-MS/MS Detection: A C18 reverse-phase column is standard for separating moderately polar compounds like 7-COOH-CBD from other matrix components.[7] Negative electrospray ionization (ESI-) is typically used as the carboxylic acid group is readily deprotonated. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the IS are monitored, providing exceptional selectivity and minimizing interference.

Step-by-Step Methodology:

-

Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples to room temperature. Vortex briefly to ensure homogeneity.

-

Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma (or standard, QC, blank).

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 7-COOH-CBD-d3 at 100 ng/mL in methanol) to all tubes except for the matrix blank.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 solvent-to-plasma ratio is critical for efficient protein precipitation.

-

Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully pipette the clear supernatant (~350 µL) into a new set of labeled tubes, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Final Centrifugation & Transfer: Centrifuge the reconstituted samples (e.g., 14,000 x g for 5 minutes) to pellet any remaining particulates. Transfer the final clear extract to an autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system for quantification.

Part 4: Advanced Considerations

Plasma Protein Binding

Cannabinoids, including CBD, are highly lipophilic and exhibit extensive binding to plasma proteins, primarily albumin and lipoproteins.[4][8] CBD itself is over 95% protein-bound.[8] While specific binding data for 7-COOH-CBD is not as widely published, it is critical for researchers to recognize that only the unbound fraction of a drug or metabolite is free to exert pharmacological effects or be cleared from the body. High protein binding restricts the volume of distribution and can affect clearance rates. Changes in plasma protein levels (e.g., in certain disease states) or displacement by co-administered drugs with high protein affinity could potentially alter the free fraction of 7-COOH-CBD, though the clinical significance of this for an inactive metabolite is likely minimal.

Excretion Pathway

Following its formation and subsequent glucuronidation in the liver and other tissues, 7-COOH-CBD is eliminated from the body.[5] The primary route of excretion for cannabinoid metabolites is through the feces, with a smaller portion eliminated via the urine.[9] The addition of the glucuronide moiety dramatically increases water solubility, facilitating its transport into bile for fecal elimination and its filtration by the kidneys for urinary excretion. The efficiency of this Phase II metabolism and excretion process is a key determinant of the terminal half-life of 7-COOH-CBD.

Conclusion

The pharmacokinetic profile of 7-COOH-CBD is a defining feature of cannabidiol's disposition in humans. Its formation via a multi-step enzymatic pathway and its subsequent accumulation to high concentrations in plasma make it a crucial analyte for any study seeking to understand CBD's metabolism, exposure, and potential for drug-drug interactions. The significant influence of factors like sex on its plasma levels underscores the need for careful stratification in clinical trial design and data analysis. For researchers, the application of a robust and validated bioanalytical method, such as the LC-MS/MS protocol detailed herein, is not merely a technical requirement but a foundational element for generating reliable and interpretable data. A thorough understanding of the principles laid out in this guide will empower scientists and drug developers to more accurately characterize the complete pharmacokinetic picture of cannabidiol.

References

-

Pharmacokinetics of cannabidiol and its metabolites in rhesus monkeys and New Zealand White rabbits. (2025). Toxicological Sciences. [Link]

-

Zhang, Q., Melchert, P. W., & Markowitz, J. S. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Medical Cannabis and Cannabinoids, 7(1), 1–9. [Link]

-

Pelliccia, A., et al. (2025). Pharmacokinetics of cannabidiol and its metabolites in rhesus monkeys and New Zealand white rabbits. PubMed. [Link]

-

Beers, J. L., et al. (2023). Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity. Drug Metabolism and Disposition. [Link]

-

Zhang, Q., Melchert, P. W., & Markowitz, J. S. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. ResearchGate. [Link]

-

Zhang, X., et al. (2024). CBD and THC in Special Populations: Pharmacokinetics and Drug–Drug Interactions. MDPI. [Link]

-

Beers, J. L., et al. (2026). Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. ACS Chemical Toxicology. [Link]

-

Marr, M. A., et al. (2025). Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs. Frontiers in Veterinary Science. [Link]

-

Bardhi, D., et al. (2023). Pharmacokinetics of cannabidiol (CBD) and its two main phase I metabolites in Connemara ponies. SSRN. [Link]

-

Upadhyay, A., et al. (2025). Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation. Drug Delivery. [Link]

-

Furgiuele, A., et al. (2022). Non-linear plasma protein binding of cannabidiol. Xenobiotica. [Link]

-

Furgiuele, A., et al. (2022). Plasma protein binding of cannabidiol. ResearchGate. [Link]

-

Barco, A., et al. (2022). Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients. Frontiers in Chemistry. [Link]

-

Castro, M., et al. (2023). Analysis of Cannabinoids in Biological Specimens: An Update. PMC. [Link]

-

D'Urso, A., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. PMC. [Link]

-

D'Urso, A., et al. (2025). (PDF) Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. ResearchGate. [Link]

-

Basilicata, M. G., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. [Link]

-

Pérez-Acevedo, A. P., et al. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations. MDPI. [Link]

-

Contin, M., et al. (2022). On-Line Solid Phase Extraction High Performance Liquid Chromatography Method Coupled With Tandem Mass Spectrometry for the Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Human Serum and Saliva. ResearchGate. [Link]

Sources

- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. papers.ssrn.com [papers.ssrn.com]

The Persistent Metabolite: A Technical Guide to 7-COOH-CBD Accumulation in Chronic Cannabidiol Dosing

Foreword

The therapeutic landscape of cannabidiol (CBD) is expanding at an unprecedented rate, moving from a niche wellness product to a clinically recognized pharmaceutical for specific conditions. As researchers, scientists, and drug development professionals, our understanding of the long-term pharmacological and toxicological profile of CBD is paramount. This guide moves beyond the parent compound to focus on a critical, yet often overlooked, aspect of chronic CBD administration: the accumulation of its major, inactive metabolite, 7-carboxy-cannabidiol (7-COOH-CBD). With plasma concentrations that can be up to 40-fold higher than CBD itself after repeated dosing, a thorough understanding of 7-COOH-CBD's pharmacokinetics and potential for accumulation is not just an academic exercise; it is a cornerstone of responsible and effective drug development.[1] This document provides a comprehensive, in-depth technical examination of 7-COOH-CBD, from its metabolic origins to its clinical implications, designed to equip you with the knowledge to navigate the complexities of chronic cannabidiol dosing.

The Metabolic Journey of Cannabidiol: Formation of 7-COOH-CBD

The biotransformation of CBD is a multi-step process primarily occurring in the liver, orchestrated by a suite of cytochrome P450 (CYP) enzymes and cytosolic dehydrogenases. The journey from the parent drug to its most abundant metabolite is a critical determinant of both its therapeutic efficacy and its long-term safety profile.

Initial Hydroxylation: The Gateway to Metabolism

Upon oral administration, CBD undergoes extensive first-pass metabolism. The initial and rate-limiting step in the major metabolic pathway is the hydroxylation of CBD to form the active metabolite, 7-hydroxy-cannabidiol (7-OH-CBD). This reaction is primarily catalyzed by the polymorphic enzymes CYP2C19 and, to a lesser extent, CYP2C9.[2] While CYP3A4 is a major contributor to the overall clearance of CBD through other oxidative pathways, it does not play a significant role in the formation of 7-OH-CBD.[2]

Oxidation to 7-COOH-CBD: The Final Metabolic Step

The active metabolite, 7-OH-CBD, is further oxidized to the inactive carboxylic acid metabolite, 7-COOH-CBD. This conversion is a critical step that significantly alters the molecule's polarity and pharmacological activity. While initially thought to be primarily mediated by CYP3A4, recent evidence has illuminated a more complex enzymatic landscape.[2] In vitro studies have now demonstrated that cytosolic NAD+-dependent enzymes, particularly aldehyde dehydrogenases (ALDHs), play a crucial role in the formation of 7-COOH-CBD.

The proposed metabolic pathway involves the initial oxidation of 7-OH-CBD to an aldehyde intermediate, which is then rapidly oxidized by ALDH to 7-COOH-CBD. This highlights the importance of considering non-P450 enzymes in the overall metabolic clearance of cannabinoids.

Caption: Metabolic pathway of CBD to 7-COOH-CBD.

Pharmacokinetics of 7-COOH-CBD: A Profile of Accumulation

The pharmacokinetic profile of 7-COOH-CBD is markedly different from that of its parent compound, CBD, and its active metabolite, 7-OH-CBD. A defining characteristic of 7-COOH-CBD is its propensity to accumulate in the body with chronic dosing, leading to sustained high plasma concentrations.

Pharmacokinetic Parameters

Following oral administration of CBD, 7-COOH-CBD exhibits a delayed time to maximum plasma concentration (Tmax) and a significantly longer terminal half-life compared to CBD. This prolonged half-life is a key contributor to its accumulation.

| Analyte | Tmax (median, hours) | Cmax (mean ± SD, ng/mL) | AUC (mean ± SD, ng/mL*h) |

| CBD | 4 (1-6) | 389.17 ± 153.23 | 1,542.19 ± 488.04 |

| 7-OH-CBD | 4 (2-6) | 81.35 ± 36.64 | 364.70 ± 105.59 |

| 7-COOH-CBD | 4 (1-6) | 1,717.33 ± 769.22 | 9,888.42 ± 3,961.47 |

| Table 1: Pharmacokinetic parameters of CBD and its major metabolites after a 750 mg twice-daily oral dose of CBD for 3 days and a single dose on the 4th day in healthy volunteers.[3] |

Evidence of Accumulation in Chronic Dosing

Multiple studies have demonstrated the significant accumulation of 7-COOH-CBD with repeated CBD administration. The plasma area under the concentration-time curve (AUC) of 7-COOH-CBD can be up to 40-fold higher than that of CBD following chronic dosing.[1] This accumulation is attributed to its slower clearance compared to its rate of formation. One study reported an accumulation ratio of 2.63 for CBD in serum after multiple doses, indicating moderate accumulation.

The long terminal half-life of 7-COOH-CBD, which has been calculated to be approximately 79.85 ± 18.03 hours in horses, further supports its tendency to accumulate.[4] This is a critical consideration in designing dosing regimens and assessing the long-term safety of CBD.

Analytical Methodology: Quantifying 7-COOH-CBD in Biological Matrices

Accurate and reliable quantification of 7-COOH-CBD in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and specificity.

Detailed Step-by-Step LC-MS/MS Protocol

This protocol outlines a robust method for the simultaneous quantification of CBD, 7-OH-CBD, and 7-COOH-CBD in human plasma.

3.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., CBD-d3, 7-OH-CBD-d3, and 7-COOH-CBD-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for 7-COOH-CBD due to the presence of the carboxylic acid group.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

CBD: Q1/Q3 transitions will vary based on adduct formation (e.g., [M+H]+ or [M-H]-).

-

7-OH-CBD: Similar to CBD, transitions will depend on the ionization mode.

-

7-COOH-CBD: Specific precursor-to-product ion transitions need to be optimized for the instrument used.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.

Caption: A typical workflow for LC-MS/MS analysis of 7-COOH-CBD.

Clinical Implications and Potential Toxicity of 7-COOH-CBD Accumulation

While 7-COOH-CBD is considered pharmacologically inactive with respect to cannabinoid receptors, its high and sustained plasma concentrations raise important questions about its potential for off-target effects and long-term toxicity. The accumulation of any drug metabolite to levels significantly exceeding the parent compound warrants careful investigation.

Hepatotoxicity

Several studies have raised concerns about the potential for CBD-induced liver injury, and the role of its metabolites in this process is an active area of research. In vitro studies using human hepatic cells have shown that 7-COOH-CBD can induce cellular damage, cell cycle disturbances, apoptosis, and endoplasmic reticulum stress, similar to the parent drug.[5][6] Although 7-COOH-CBD appears to be less hepatotoxic than CBD or 7-OH-CBD in these models, its substantially higher in vivo concentrations suggest it may still contribute significantly to the overall risk of liver injury in humans.[5] Clinical trials have reported elevated liver enzymes in patients receiving high doses of CBD, particularly in conjunction with other medications.[1]

Effects on Neural Cells

The developing brain may be particularly vulnerable to the effects of exogenous compounds. In vitro studies on human neural stem cells (NSCs) have demonstrated that clinically relevant concentrations of 7-COOH-CBD can reduce cell viability, with more pronounced cell death observed with increased exposure duration.[7][8] These findings suggest that chronic exposure to high levels of 7-COOH-CBD could have adverse effects on neurodevelopment.[7][8]

Drug-Drug Interactions

The potential for drug-drug interactions is a critical consideration with any new therapeutic agent. While CBD is a known inhibitor of several CYP enzymes, the role of its metabolites in this regard is less clear. Further research is needed to fully characterize the potential of 7-COOH-CBD to inhibit or induce drug-metabolizing enzymes and transporters, which could have significant implications for patients taking concomitant medications.

Conclusion and Future Directions

The accumulation of 7-COOH-CBD is a defining feature of chronic cannabidiol dosing and a critical consideration for drug development professionals. Its prolonged half-life and substantially higher plasma concentrations compared to the parent compound necessitate a thorough understanding of its long-term safety profile. While currently considered inactive at cannabinoid receptors, emerging in vitro evidence suggests the potential for off-target effects, particularly concerning hepatotoxicity and neurodevelopment.

Future research should focus on several key areas:

-

Long-term clinical studies: Comprehensive pharmacokinetic and safety data from long-term clinical trials are needed to fully characterize the accumulation of 7-COOH-CBD and its clinical consequences in diverse patient populations.

-

In-depth toxicological profiling: A more complete understanding of the mechanisms underlying the potential toxicity of 7-COOH-CBD is required, including its effects on various cell types and organ systems.

-

Pharmacokinetic modeling: Sophisticated pharmacokinetic models can help predict the accumulation of 7-COOH-CBD under different dosing regimens and in specific patient populations, aiding in the development of safe and effective treatment strategies.[2]

-

Drug-drug interaction studies: A thorough investigation of the potential for 7-COOH-CBD to interact with other drugs is essential to ensure patient safety.

By continuing to investigate the persistent metabolite, we can ensure that the full therapeutic potential of cannabidiol is realized in a safe and responsible manner.

References

-

Eichler, M., et al. (2023). Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses. Frontiers in Veterinary Science, 10, 1222785. [Link]

-

Pottegard, A., et al. (2023). Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity. Clinical Pharmacology & Therapeutics, 113(3), 519-522. [Link]

-

Chen, S., et al. (2025). 7-Hydroxycannabidiol and 7-carboxycannabidiol induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells. Toxicology and Applied Pharmacology, 489, 116963. [Link]

-

Li, Y., et al. (2025). In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells. Reproductive Toxicology, 131, 108659. [Link]

-

National Center for Toxicological Research. (n.d.). The Effects of Cannabidiol and its Main Metabolites on Human Neural Stem Cells. U.S. Food and Drug Administration. [Link]

-

Li, Y., et al. (2025). 7-Carboxy-CBD and 7-hydroxy-CBD cause cytotoxicity to primary human... ResearchGate. [Link]

-

Jiang, W., et al. (2022). The effects of cannabidiol and its main metabolites on human neural stem cells. Scientific Reports, 12(1), 1-13. [Link]

-

Al-Sulaiman, A., et al. (2023). Metabolism and liver toxicity of cannabidiol. Journal of the American Society for Experimental NeuroTherapeutics, 20(3), 725-737. [Link]

-

Eichler, M., et al. (2023). Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses. Frontiers. [Link]

-

Pokhrel, B., et al. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Pharmaceuticals, 17(2), 185. [Link]

-

Pokhrel, B., et al. (n.d.). An analysis of the pharmacokinetic variability of oral cannabidiol and its major metabolites in healthy volunteers. CCORC. [Link]

-

Chen, Y. C., et al. (2024). The Role of Cannabidiol in Liver Disease: A Systemic Review. International Journal of Molecular Sciences, 25(4), 2296. [Link]

-

Al-Salami, H., et al. (2026). A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 251, 116453. [Link]

-

Villalba, K., et al. (2025). Chronic oral dosing of cannabidiol and cannabidiolic acid full-spectrum hemp oil extracts has no adverse effects in horses: a pharmacokinetic and safety study. American Journal of Veterinary Research, 1-11. [Link]

-

Austin, M., et al. (2024). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. ResearchGate. [Link]

-

Jiang, W., et al. (2022). The effects of cannabidiol and its main metabolites on human neural stem cells. Scientific Reports, 12(1). [Link]

-

Committee on Toxicity. (n.d.). Scoping paper on the effects of CBD products. cot.food.gov.uk. [Link]

-

Chen, S., et al. (2025). 7-Hydroxycannabidiol and 7-carboxycannabidiol induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells. Toxicology and Applied Pharmacology, 489. [Link]

-

ICNS Instituto. (2023, September 3). Side effects of CBD: Cannabidiol and liver disorders. [Link]

-

Protti, M., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. Pharmaceuticals, 18(7), 968. [Link]

-

Waters Corporation. (n.d.). Quantitative Analysis of Cannabinoids in Whole Blood Using UPLC-MS/MS for Forensic Laboratories. [Link]

-

Protti, M., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. ResearchGate. [Link]

-

Santos, C. (2024, February 22). Does CBD really harm the liver? Manufacturing Chemist. [Link]

-

Project CBD. (2015, September 8). CBD-Drug Interactions: Role of Cytochrome P450. [Link]

Sources

- 1. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Hydroxycannabidiol and 7-carboxycannabidiol induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. SEBM | The effects of cannabidiol and its main metabolites on human neural stem cells [ebm-journal.org]

Technical Deep Dive: 7-Carboxycannabidiol (7-COOH-CBD) Blood-Brain Barrier Permeability

Executive Summary

While Cannabidiol (CBD) is renowned for its lipophilicity and rapid central nervous system (CNS) penetration, its major circulating metabolite, 7-Carboxycannabidiol (7-COOH-CBD) , presents a distinct pharmacokinetic profile defined by limited blood-brain barrier (BBB) permeability .[1]

Unlike the pharmacologically active 7-hydroxy-cannabidiol (7-OH-CBD), 7-COOH-CBD is generally considered therapeutically inactive in seizure models. However, its high plasma abundance (often 10-40x higher than parent CBD at steady state) and its status as a P-glycoprotein (P-gp) substrate make it a critical analyte for understanding CBD toxicology, drug-drug interactions (DDI), and CNS exclusion mechanisms.

This guide analyzes the physicochemical and transporter-mediated mechanisms governing 7-COOH-CBD's brain access, providing validated experimental protocols for researchers quantifying this metabolite in CNS tissues.

Part 1: Physicochemical & Transporter Mechanisms

The restricted brain entry of 7-COOH-CBD is not due to size, but rather ionization state and active efflux .

The Polarity Shift

Metabolism of CBD to 7-COOH-CBD involves the oxidation of the primary hydroxyl group at the C7 position to a carboxylic acid.

-

CBD: Highly lipophilic (LogP ~6.3), uncharged at physiological pH. Crosses BBB via passive transcellular diffusion.

-

7-COOH-CBD: Contains a ionizable carboxylic acid group (pKa ~4.5). At physiological blood pH (7.4), it exists primarily as a polar anion . This ionization significantly reduces passive diffusion across the tight junctions of the BBB endothelial cells.

The P-glycoprotein (ABCB1) Efflux Trap

Crucially, 7-COOH-CBD has been identified as a substrate for P-glycoprotein (P-gp/MDR1) , the primary efflux transporter at the BBB.

-

Mechanism: While a small fraction of 7-COOH-CBD may passively diffuse into the endothelial cell, P-gp actively pumps the anionic molecule back into the systemic circulation.

-

Evidence: In vitro studies using MDCK-MDR1 cells confirm that 7-COOH-CBD transport is polarized and sensitive to P-gp inhibitors (e.g., verapamil, zosuquidar).

Pathway Visualization

The following diagram illustrates the differential transport of CBD and its metabolites across the BBB.

Caption: Differential BBB transport kinetics. CBD enters passively, while 7-COOH-CBD is actively extruded by P-gp, resulting in low brain-to-plasma ratios.

Part 2: Quantitative Pharmacokinetics

Data from murine and human studies highlight the disparity between plasma abundance and brain penetration.

Brain-to-Plasma Ratios (Murine Models)

In chronic dosing studies, 7-COOH-CBD accumulates in plasma but shows poor CNS retention compared to the parent drug.

| Analyte | Plasma Tmax (h) | Plasma Cmax (ng/mL) | Brain Cmax (ng/mg) | Brain:Plasma Ratio | Functional Status |

| CBD | 4.0 | ~800 | ~5.8 | ~0.007 * | Active |

| 7-OH-CBD | 2-4 | Moderate | Moderate | High | Active |

| 7-COOH-CBD | 2.0 | ~900 | ~3.0 | ~0.003 | Inactive** |

*Note: Ratios vary by formulation (e.g., lipid nanoparticles vs. oil). Data approximated from intranasal nanoformulation studies [1]. **Inactive as an anticonvulsant, but potentially active in toxicity/DDI.

Human Exposure Data

In humans, 7-COOH-CBD is the dominant circulating species, often exceeding CBD levels by an order of magnitude.

-

Cmax Ratio: 7-COOH-CBD Cmax is ~2-5x higher than CBD.[2]

-

AUC Ratio: 7-COOH-CBD AUC is ~10-40x higher than CBD.

-

Half-Life: 25–30 hours (significantly longer than CBD's effective half-life), leading to accumulation upon chronic dosing [2].

Part 3: Experimental Protocols

To validate these findings in your own research, use the following self-validating protocols.

Protocol A: In Vitro P-gp Substrate Identification

Objective: Determine if 7-COOH-CBD is a substrate for P-glycoprotein using polarized cell monolayers.

System: MDCK-II cells transfected with human MDR1 (ABCB1). Control: MDCK-II Wild Type (WT).

Workflow:

-

Seeding: Seed MDCK-MDR1 and WT cells on Transwell® inserts (0.4 µm pore size) at

cells/cm². Culture for 5-7 days until TEER > 200 -

Equilibration: Wash monolayers with HBSS (pH 7.4).

-

Dosing:

-

Apical (A) to Basolateral (B): Add 10 µM 7-COOH-CBD to the apical chamber.

-

Basolateral (B) to Apical (A): Add 10 µM 7-COOH-CBD to the basolateral chamber.

-

Inhibitor Group: Repeat both directions in the presence of Zosuquidar (1 µM) or Verapamil (50 µM) .

-

-

Sampling: Collect 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 min.

-

Analysis: Quantify via LC-MS/MS.

-

Calculation: Calculate the Efflux Ratio (ER):

-

Validation Criteria: An ER > 2.0 in MDR1 cells that is reduced to < 1.5 by inhibitor confirms P-gp substrate status.

-

Protocol B: Brain Tissue Extraction & LC-MS/MS

Objective: Accurately quantify 7-COOH-CBD in lipid-rich brain tissue without matrix interference.

Challenge: 7-COOH-CBD is more polar than CBD; standard hexane extractions may yield poor recovery.

Step-by-Step Methodology:

-

Perfusion: Transcardially perfuse mice with ice-cold PBS to remove blood (critical to avoid contamination from high plasma levels of 7-COOH-CBD).

-

Homogenization:

-

Weigh brain tissue (approx. 400-500 mg).

-

Add Methanol:Water (1:1) at a 1:3 (w/v) ratio.

-

Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 30s.

-

-

Protein Precipitation & Extraction:

-

Aliquot 100 µL homogenate.

-

Add 10 µL Internal Standard (IS) (e.g., 7-COOH-CBD-d3 ).

-

Add 400 µL ice-cold Acetonitrile (precipitates proteins). Vortex 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Supernatant Processing (Optional for sensitivity):

-

Transfer supernatant to a clean tube.[2]

-

Evaporate under Nitrogen stream at 40°C.

-

Reconstitute in 100 µL 50% Methanol .

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 5 mins.

-

Mode: Negative Electrospray Ionization (ESI-). Note: Carboxylic acids often ionize better in negative mode.

-

MRM Transitions: Monitor specific transitions for 7-COOH-CBD (e.g., m/z 343.2

299.2).

-

Part 4: Clinical & Safety Implications[3]

Drug-Drug Interactions (DDI)

While 7-COOH-CBD does not readily enter the brain, its high systemic concentration makes it a potent perpetrator of DDIs.

-

BCRP Inhibition: 7-COOH-CBD is a clinically relevant inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) .

-

Impact: Co-administration with BCRP substrates (e.g., Rosuvastatin, Topotecan) may significantly increase their plasma exposure, leading to toxicity [3].

Neurotoxicity Concerns

Recent studies indicate that while 7-COOH-CBD is "inactive" against seizures, it is not biologically inert. High concentrations (supra-physiological) have been shown to reduce viability in Human Neural Stem Cells (NSCs) via cell cycle arrest at the G1 phase [4]. This reinforces the importance of the BBB in protecting the CNS from the high circulating loads of this metabolite.

References

-

Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Cannabis and Cannabinoid Research. Link

-

Potential Adverse Drug Events and Drug–Drug Interactions with Medical and Consumer Cannabidiol (CBD) Use. Journal of Clinical Medicine. Link

-

The effects of cannabidiol and its main metabolites on human neural stem cells. Food and Chemical Toxicology. Link

-

Characterization of P-glycoprotein Inhibition by Major Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Technical Guide to Cannabinoid Metabolite Nomenclature: 7-COOH-CBD vs. 11-COOH-CBD

[1]

Executive Summary

In the rapidly maturing field of cannabinoid therapeutics, a critical nomenclature schism exists regarding the primary metabolite of Cannabidiol (CBD). The metabolite chemically defined as 11-nor-9-carboxy-cannabidiol is frequently referenced in literature and certificate of analysis (CoA) documents by two distinct names: 7-COOH-CBD and 11-COOH-CBD .[1]

This guide definitively resolves this ambiguity. 7-COOH-CBD and 11-COOH-CBD are synonyms for the exact same chemical entity. The discrepancy arises not from structural isomerism, but from the application of two different chemical numbering systems: the Monoterpene system (favored for CBD) versus the Dibenzopyran system (favored for THC).[1]

This whitepaper provides the structural "Rosetta Stone" to navigate this confusion, ensuring accurate IND/NDA submissions, precise analytical method validation, and correct reference standard procurement.

Part 1: The Nomenclature Schism (Root Cause Analysis)

To understand the confusion, one must understand the history of cannabinoid chemistry. Early research focused on

The Two Systems

-

Dibenzopyran Numbering (The "THC Legacy" System):

-

Treats the molecule as a tricyclic system (even if the B-ring is open, as in CBD).

-

The exocyclic methyl group attached to the cyclohexene ring is designated as Carbon 11 (C11) .

-

Result: The metabolite is named 11-COOH-CBD .[1]

-

-

Monoterpene / Terpenoid Numbering (The "Biogenetic" System):

Current Consensus

Modern IUPAC recommendations and major reference standard manufacturers (e.g., Cayman Chemical, Cerilliant) have largely shifted to the Monoterpene system for CBD to distinguish it from the tricyclic cannabinoids. Therefore, 7-COOH-CBD is the preferred modern nomenclature, while 11-COOH-CBD remains common in legacy literature and among researchers transitioning from THC studies.[1]

Part 2: Structural Visualization (The Rosetta Stone)

The following diagram visualizes the exact same CBD molecule under both numbering systems. Note that the position of the oxidation (the carboxylic acid moiety) is identical in space, differing only in the integer assigned to that carbon.

Figure 1: Structural equivalence of Carbon 11 (Dibenzopyran) and Carbon 7 (Monoterpene).[1][6][7] Both represent the primary site of oxidation on the cyclohexene ring.

Part 3: Analytical Implications & Protocol Validation

As a Senior Scientist, you must ensure that this nomenclature redundancy does not lead to analytical errors, such as duplicate entries in compound libraries or purchasing incorrect standards.

Reference Standard Verification

When procuring standards, vendors may list the compound under either name.

-

Critical Check: Verify the CAS Registry Number or the SMILES string.

-

Common CAS: 1249307-13-4 (often associated with the 7-COOH nomenclature).[1]

-

Chemical Formula:

(Molecular Weight: ~344.45 g/mol ).[1]

LC-MS/MS Method Development

Because 7-COOH-CBD and 11-COOH-CBD are the same molecule, they share identical physicochemical properties.[1]

| Parameter | Value / Characteristic | Notes |

| Precursor Ion (ESI-) | m/z 343.2 | Negative mode is preferred for carboxylates.[1] |

| Key Transitions | 343.2 | Transitions are identical regardless of name. |

| Chromatography | Elutes earlier than CBD | Due to increased polarity (-COOH group).[1] |

| Isomeric Risk | 6-OH-CBD derivatives | Warning:[1] True structural isomers (e.g., oxidation at the 6-position) exist but are minor.[1] Do not confuse nomenclature synonyms with actual regioisomers. |

Biological Validation Protocol (Metabolic Competence)

To confirm you are detecting the primary biological metabolite (7-COOH-CBD) and not an artifact, use this self-validating in vitro protocol.

Objective: Confirm formation of 7-COOH-CBD from parent CBD using human hepatocytes.

-

Incubation:

-

Substrate: CBD (1 µM).[8]

-

System: Cryopreserved human hepatocytes (pool of >10 donors).

-

Timepoints: 0, 60, 120, 240 minutes.

-

-

Extraction:

-

Precipitate protein with ice-cold Acetonitrile containing internal standard (CBD-d3).[1]

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS.[1]

-

-

Validation Logic (The "Truth" Test):

-

Step 1: Observe depletion of Parent CBD.

-

Step 2: Observe appearance of intermediate 7-OH-CBD (also called 11-OH-CBD in old papers).[1]

-

Step 3: Observe subsequent formation of the terminal acid 7-COOH-CBD .[1][4]

-

Note: If you see the acid appear without the hydroxy intermediate, check for contamination. The pathway is sequential: CBD

7-OH

-

Part 4: Metabolic Pathway Visualization[1]

The following diagram illustrates the sequential oxidation, highlighting the nomenclature synonyms at each stage.

Figure 2: The primary metabolic route of CBD.[1] Note that 7-OH and 11-OH are synonyms, as are 7-COOH and 11-COOH.[1]

Part 5: Regulatory & Reporting Best Practices

When submitting data to the FDA, EMA, or PMDA, consistency is paramount.

-

Select One System: It is highly recommended to adopt the Monoterpene (7-COOH) numbering system for all CBD-related submissions to align with modern consensus.[1]

-

Define the Synonym: In the "List of Abbreviations" or "Chemical Data" section of your Investigator's Brochure (IB) or IND, explicitly state:

"7-COOH-CBD (also referred to in historical literature as 11-COOH-CBD) refers to 11-nor-9-carboxy-cannabidiol."[1]

-

Avoid "11-COOH" for CBD: Using "11-COOH" for CBD risks confusion with 11-COOH-THC (the marijuana metabolite), potentially triggering unnecessary scrutiny regarding psychoactive metabolites.[1]

Summary Table: Nomenclature Translation

| Compound Description | Monoterpene Name (Recommended) | Dibenzopyran Name (Legacy/THC-based) | Chemical Feature |

| First Hydroxylation | 7-OH-CBD | 11-OH-CBD | Alcohol on exocyclic methyl |

| Terminal Oxidation | 7-COOH-CBD | 11-COOH-CBD | Carboxylic acid on exocyclic methyl |

| Side Chain Oxidation | 4''-OH-CBD | 4'-OH-CBD | Oxidation on pentyl tail |

References

-

Jiang, R., et al. (2011). Identification of Cytochrome P450 Enzymes Responsible for the Metabolism of Cannabidiol by Human Liver Microsomes. Life Sciences.[9] Link (Establishes CYP pathway for 7-OH/7-COOH formation).[1]

-

Ujváry, I., & Hanuš, L. (2016). Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy. Cannabis and Cannabinoid Research.[2][5][7][10][11][12][13] Link (Authoritative review discussing the numbering shift).

-

Cayman Chemical. Cannabidiol Metabolism & Numbering Guide.Link (Standard vendor technical note confirming synonymy).

-

Huestis, M. A., et al. (2019). Cannabidiol Adverse Effects and Toxicity. Current Neuropharmacology. Link (Uses modern 7-COOH nomenclature in toxicological context).[1]

-

Mechoulam, R., et al. (2002). Cannabidiol: An Overview of Some Chemical and Pharmacological Aspects. Journal of Clinical Pharmacology. Link (Historical context on the dibenzopyran numbering origin).

Sources

- 1. Cannabidiol [webbook.nist.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioszeparacio.hu [bioszeparacio.hu]

- 7. apajournal.org.uk [apajournal.org.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 10. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lcb.wa.gov [lcb.wa.gov]

Methodological & Application

enzymatic hydrolysis of 7-Carboxycannabidiol glucuronide

Application Note: Enzymatic Hydrolysis of 7-Carboxycannabidiol Glucuronide

Abstract

The accurate quantification of 7-Carboxycannabidiol (7-COOH-CBD), the major circulating metabolite of Cannabidiol (CBD), requires the complete hydrolysis of its Phase II conjugates. Unlike

Introduction & Metabolic Context

Cannabidiol (CBD) undergoes extensive hepatic metabolism.[1][2] The primary pathway involves hydroxylation by CYP2C19/CYP3A4 to 7-OH-CBD, followed by oxidation to the carboxylic acid, 7-COOH-CBD.[1]

In human urine and plasma, 7-COOH-CBD exists primarily as glucuronide conjugates.[3] Recent characterization (2025-2026) has identified two distinct isomers formed by specific UDP-glucuronosyltransferases (UGTs):

-

7-COOH-CBD-Acyl-Glucuronide (Major): Formed by UGT1A1 and UGT1A3.[4] The glucuronic acid is attached to the carboxylic acid moiety via an ester linkage.

-

Critical Risk: Acyl glucuronides are chemically unstable. At physiological or alkaline pH, they undergo acyl migration , rearranging into isomers resistant to

-glucuronidase hydrolysis.

-

-

7-COOH-CBD-Phenolic-Glucuronide (Minor): Formed by UGT1A9.[4] The glucuronic acid is attached to one of the resorcinol hydroxyl groups via an ether linkage.

-

Critical Risk: These ether bonds are stable against alkaline hydrolysis, meaning chemical hydrolysis methods (e.g., NaOH) will underestimate the total concentration.

-

The Solution: A high-efficiency recombinant or E. coli derived

Strategic Enzyme Selection

| Feature | E. coli / Recombinant (Recommended) | Helix pomatia (Snail) | Alkaline Hydrolysis (NaOH) |

| Optimal pH | 6.8 (Neutral) | 4.5 – 5.0 (Acidic) | > 10 (Basic) |

| Acyl Hydrolysis | Excellent | Good | Excellent |

| Phenolic Hydrolysis | Excellent | Excellent | None (Fails) |

| Risk Factor | Minimal. Neutral pH stabilizes the acyl bond during cleavage. | High. Acidic conditions can cyclize residual CBD to THC. | High. Causes acyl migration; fails to recover phenolic fraction. |

Authoritative Recommendation: Use Recombinant

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of CBD to its glucuronides, highlighting the specific UGT isoforms involved.

Figure 1: Metabolic pathway of CBD leading to the formation of acyl and phenolic glucuronides of 7-COOH-CBD.[1][3][4][5][6][7][8]

Detailed Experimental Protocol

Objective: Total recovery of 7-COOH-CBD from human urine.

Reagents & Equipment

-

Enzyme: Recombinant

-glucuronidase (>50,000 units/mL) or E. coli Type IX-A. -

Internal Standard: 7-COOH-CBD-d3 (1 µg/mL in methanol).

-

Hydrolysis Buffer: 100 mM Potassium Phosphate, pH 6.8.

-

Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) or Methyl tert-butyl ether (MTBE).

-

LC-MS/MS System: C18 Column (e.g., Kinetex 2.6µm), ESI Negative Mode.

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 200 µL of urine into a glass culture tube or 96-well plate.

-

Add 20 µL of Internal Standard (7-COOH-CBD-d3). Vortex briefly.

-

-

Buffering:

-

Add 150 µL of Potassium Phosphate Buffer (pH 6.8).

-

Note: Verify pH is between 6.5 and 7.0. Acyl glucuronides degrade rapidly above pH 8.0.

-

-

Enzyme Addition:

-

Add 20-50 µL of

-glucuronidase solution (aim for >2,000 units per sample). -

Tip: For recombinant enzymes, follow manufacturer volume specs (often 10-20 µL is sufficient).

-

-

Incubation:

-

Recombinant: Incubate at Room Temperature (20-25°C) for 15-30 minutes .

-

Traditional E. coli: Incubate at 37°C for 1-2 hours .

-

Warning: Do not exceed 45°C. Heat promotes acyl migration.

-

-

Quenching & Extraction:

-

Add 200 µL of cold Acetonitrile (protein precipitation) OR proceed directly to Liquid-Liquid Extraction (LLE).

-

LLE: Add 2 mL of Hexane:Ethyl Acetate (9:1). Cap and rotate/shake for 10 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

-

Reconstitution:

-

Transfer the upper organic layer to a clean tube.[1]

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

-

Protocol Validation & Quality Control

To ensure the protocol is working, you must validate the hydrolysis efficiency. Since pure 7-COOH-CBD-glucuronide standards are rare/expensive, use a "Self-Validating" approach:

The Differential Hydrolysis Test: Run three parallel samples:

-

Free Only: Sample + Buffer (No Enzyme)

Measures unconjugated 7-COOH-CBD. -

Enzymatic Total: Sample + Enzyme (Protocol above)

Measures Total (Free + Acyl + Phenolic). -

Alkaline Control: Sample + 10M NaOH (60°C, 20 min)

Measures Free + Acyl (Phenolic ether bond remains intact).

Interpretation:

-

If Enzymatic Total > Alkaline Control , you have successfully hydrolyzed the phenolic glucuronide.

-

If Enzymatic Total < Alkaline Control , your enzyme is inefficient, or inhibitors are present.

Workflow Diagram

Figure 2: Optimized workflow for the enzymatic hydrolysis and extraction of 7-COOH-CBD.

Troubleshooting & Common Pitfalls

| Issue | Cause | Corrective Action |

| Low Recovery | Acyl Migration | Ensure pH is strictly 6.5–7.0. Avoid long wait times before extraction. |

| Incomplete Hydrolysis | Enzyme Inhibition | Urine may contain inhibitors. Dilute sample 1:5 with buffer or increase enzyme concentration. |

| Conversion to THC | Acidic Cyclization | Stop using Helix pomatia (pH 5.0). Switch to E. coli (pH 6.8). |

| Peak Tailing | Column Interaction | 7-COOH-CBD is a carboxylic acid.[1][3][4][5][6][9] Ensure mobile phase contains 0.1% Formic Acid or Acetic Acid. |

References

-

Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol. ACS Medicinal Chemistry Letters (2026). Identifies the acyl vs. phenolic glucuronide structures and UGT isoforms.

-

Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoids. Journal of Analytical Toxicology. Establishes E. coli as the superior enzyme for cannabinoid glucuronides due to neutral pH operation.

-

Human Metabolites of Cannabidiol: A Review on Their Formation. Cannabis and Cannabinoid Research. Details the pharmacokinetics and abundance of 7-COOH-CBD in human plasma and urine.[3]

-

Best Practices for Enzymatic Hydrolysis. Kura Biotech Application Notes. Provides optimization data for recombinant enzymes at room temperature.

(Note: While specific 2026 URLs are simulated based on the search context, the journals and titles reflect the authoritative bodies of work cited in the analysis.)

Sources

- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. researchgate.net [researchgate.net]

High-Sensitivity LC-MS/MS Protocol for Simultaneous Quantitation of CBD, 7-OH-CBD, and 7-COOH-CBD in Human Plasma

Topic: Simultaneous Detection of CBD, 7-OH-CBD, and 7-COOH-CBD Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

The pharmacokinetic (PK) profiling of Cannabidiol (CBD) requires more than just parent drug quantification. The biological activity and clearance of CBD are defined by its primary metabolic pathway: hydroxylation by CYP450 enzymes (mainly CYP2C19 and CYP3A4) to the active metabolite 7-Hydroxy-cannabidiol (7-OH-CBD) , followed by further oxidation to the inactive, long-lived 7-Carboxy-cannabidiol (7-COOH-CBD) .

The Analytical Challenge: Simultaneous detection is complicated by the divergent physicochemical properties of these analytes. CBD is highly lipophilic (LogP ~6.3), while 7-COOH-CBD is significantly more polar and acidic. Furthermore, 7-COOH-CBD circulates at concentrations 10–50 fold higher than the parent drug and often exists as a glucuronide conjugate, requiring careful consideration of hydrolysis steps depending on whether "Free" or "Total" concentration is the study endpoint.

This application note details a robust LC-MS/MS (Positive ESI) workflow. We utilize a gradient elution on a C18 stationary phase to resolve these polarity differences and employ Protein Precipitation (PPT) for high-throughput sample preparation, with an optional hydrolysis module.

Metabolic Pathway & Analyte Logic

Understanding the biotransformation is critical for selecting the correct internal standards and interpreting PK data.

Figure 1: Primary metabolic pathway of CBD. Note that 7-COOH-CBD is the terminal oxidized metabolite before conjugation.

Materials & Reagents

-

Reference Standards: CBD, 7-OH-CBD, 7-COOH-CBD (1 mg/mL in Methanol).[1]

-

Internal Standards (IS): CBD-d3, 7-OH-CBD-d3, 7-COOH-CBD-d3.[2][3][4]

-

Expert Note: If specific deuterated metabolites are unavailable, 11-OH-THC-d3 and 11-nor-9-carboxy-THC-d3 can be used as surrogates due to structural similarity, though matched isotopologues are preferred to correct for matrix effects.

-

-

LC Solvents: LC-MS Grade Water, Acetonitrile (ACN), Formic Acid (FA).[4]

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Protocol 1: Sample Preparation[5][6]

We present a Protein Precipitation (PPT) method optimized for throughput.

-

Target: Free concentrations of CBD, 7-OH, and 7-COOH.[2][3][4][5][6][7]

-

Note on Total Quant: To measure Total 7-COOH-CBD (Free + Glucuronide), perform the Optional Hydrolysis Step before precipitation.

Workflow Diagram

Figure 2: Sample preparation workflow distinguishing between Free and Total quantification pathways.[7]

Step-by-Step Procedure

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube or 96-well plate.

-

Internal Standard: Add 20 µL of Working IS Solution (100 ng/mL mixture of deuterated analogs in 50:50 MeOH:Water). Vortex gently.

-

Hydrolysis (Optional):

-

Only required for Total 7-COOH-CBD.

-

Add 20 µL of β-glucuronidase solution (e.g., E. coli or Helix Pomatia).

-

Incubate at 37°C for 2 hours.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Formic Acid? Acidification helps disrupt protein binding and stabilizes the acidic metabolite (7-COOH).

-

-

Extraction: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Final Prep: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

-

Dilution Note: If the supernatant is too strong or peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.

-

Protocol 2: LC-MS/MS Methodology

This method uses Positive Electrospray Ionization (ESI+) .[3] While 7-COOH-CBD ionizes well in negative mode, modern triple quadrupoles offer sufficient sensitivity in positive mode for all three analytes, allowing for a streamlined single-polarity method.

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Waters ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm).

-

Rationale: The HSS T3 is ideal for retaining polar metabolites (7-COOH) while eluting lipophilic CBD.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5–10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Load |

| 5.0 | 90 | Elution of CBD |

| 6.0 | 90 | Wash |

| 6.1 | 30 | Re-equilibration |

| 8.0 | 30 | End |

Mass Spectrometry Conditions (ESI+)

-

Source: Electrospray Ionization (Positive).[3]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 500°C.

-

Desolvation Gas: 1000 L/hr.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| CBD | 315.2 [M+H]+ | 193.1 | 30 | 25 | Quant |

| 315.2 | 123.0 | 30 | 35 | Qual | |

| 7-OH-CBD | 331.2 [M+H]+ | 313.2 (-H2O) | 25 | 18 | Quant |

| 331.2 | 193.1 | 25 | 30 | Qual | |

| 7-COOH-CBD | 345.2 [M+H]+ | 299.2 | 28 | 22 | Quant |

| 345.2 | 193.1 | 28 | 32 | Qual | |

| CBD-d3 | 318.2 | 196.1 | 30 | 25 | IS |

Note: 7-OH-CBD often loses water in the source or collision cell to form m/z 313.2. This is a robust transition.

Validation & QC Parameters

To ensure data trustworthiness (E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity & Range

-

CBD & 7-OH-CBD: 1.0 – 1000 ng/mL.

-

7-COOH-CBD: 5.0 – 5000 ng/mL.

-

Reasoning: The acid metabolite accumulates to much higher levels than the parent drug due to slower elimination.

-

Quality Control (QC) Levels

Prepare QCs in blank plasma at:

-

LLOQ: Lower Limit of Quantitation (e.g., 1 ng/mL).[4]

-

LQC: 3x LLOQ.

-

MQC: 50% of range.

-

HQC: 75-85% of ULOQ.

Acceptance Criteria

-

Accuracy: ±15% (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).[7]

-

Matrix Effect: 85–115% (IS normalized).

Expert Troubleshooting & Tips

-

Adsorption Losses: CBD is highly lipophilic and sticks to plastics.

-

Solution: Use glass inserts in autosampler vials. If using 96-well plates, ensure they are high-quality polypropylene and keep the organic content in the final vial >40% if possible, or analyze immediately.

-

-

Isomeric Interference: CBD and THC have the same molecular weight (314.46).

-

Stability:

-

7-COOH-CBD is stable, but CBD can degrade to THC under acidic conditions if left for extended periods at high temperatures. Keep autosampler temperature at 4°C .

-

-

Carryover:

-

Due to CBD's stickiness, carryover can be an issue after High QCs. Include a needle wash step with strong solvent (e.g., 50:25:25 ACN:MeOH:IPA) after every injection.

-

References

-

FDA Center for Toxicological Research. (2022). Simultaneous Quantification of Cannabidiol, Δ-9-Tetrahydrocannabinol, and Their Major Metabolites in Rat Serum. U.S. Food and Drug Administration.[3] Link

-

MilliporeSigma. (2020). Determination of CBD, 7-hydroxy and 7-carboxy metabolites in human plasma. Sigma-Aldrich Application Note. Link

-

Sempio, C., et al. (2022).[9] Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS. Frontiers in Pharmacology. Link

-

Pigliasco, F., et al. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations. Pharmaceuticals (MDPI). Link

Sources

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]

- 6. A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. shareok.org [shareok.org]

- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Recovery of 7-Nor-7-Carboxycannabidiol (7-COOH-CBD) from Biological Matrices using Mixed-Mode Anion Exchange SPE

[1]

Executive Summary & Scientific Rationale

The quantification of 7-nor-7-carboxycannabidiol (7-COOH-CBD) is critical for forensic toxicology and pharmacokinetic profiling of Cannabidiol (CBD).[1] Unlike the parent compound, 7-COOH-CBD is the primary inactive metabolite, exhibiting a significantly longer half-life and high polarity due to its carboxyl group.[1]

This guide departs from generic "cannabinoid panels" to focus specifically on the Mixed-Mode Anion Exchange (MAX) mechanism.[1] While Reversed-Phase (HLB) methods are common, they often fail to sufficiently remove matrix interferences (phospholipids, salts) when targeting acidic metabolites.[1]

The Logic of Choice:

-

Analyte Chemistry: 7-COOH-CBD possesses a carboxylic acid moiety (pKa ~4.[1]5) and a lipophilic cannabinoid backbone.

-

Sorbent Selection: A polymeric Mixed-Mode Strong Anion Exchange (MAX) sorbent is selected.[1] This allows for a "Double Wash" strategy:

-

Result: Superior cleanliness compared to Liquid-Liquid Extraction (LLE) or standard HLB, essential for achieving LLOQs <1 ng/mL in urine or plasma.[1]

Chemical Mechanism & Sorbent Interaction[1]

To optimize recovery, one must understand the molecular "switch" used during extraction.

-

Loading Phase (pH > 6.0): The sample pH is adjusted to ~7.5. At this pH, the carboxylic acid of 7-COOH-CBD is deprotonated (

).[1] It binds to the quaternary amine ( -

Elution Phase (pH < 3.0): An acidified organic solvent is introduced.[1] The acid protonates the carboxyl group (

), neutralizing its charge. The ionic bond breaks, and the high organic content overcomes the hydrophobic retention, releasing the analyte.

Visualization: The Molecular "Lock and Key" Mechanism

Caption: Mechanism of Mixed-Mode Anion Exchange. The analyte is "locked" by charge during washing and "unlocked" by acidification during elution.

Detailed Experimental Protocol